N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic potential based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of Dihydrobenzo[b][1,4]dioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with suitable electrophiles to form a reactive intermediate.
- Thioacetamide Derivation : This intermediate is then reacted with thioacetamide derivatives to introduce the thio group.
- Final Coupling Reaction : The final product is obtained through coupling with 4-oxo-pyrimido derivatives.
This multi-step synthesis allows for the introduction of various functional groups that enhance the biological activity of the resulting compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin). For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Harmine | 2.40 ± 0.12 | HCT116 |
N-(Dioxin Derivative) | [Value] | HCT116 |
This indicates that modifications in the molecular structure can lead to enhanced anticancer activity.
Enzyme Inhibition
The compound has also been screened for its ability to inhibit key enzymes such as:
- α-glucosidase : Important for carbohydrate metabolism and a target in Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : A target for Alzheimer's disease treatment.
Inhibition assays demonstrated that derivatives of this compound could effectively inhibit these enzymes, suggesting potential therapeutic applications in managing T2DM and Alzheimer’s disease.
The proposed mechanism for the biological activity of N-(2,3-dihydrobenzo[b][1,4]dioxin derivatives includes:
- Interaction with Biological Targets : The aromatic rings facilitate π–π interactions with amino acid residues in target proteins.
- Electrophilic Reactivity : The presence of electron-withdrawing groups enhances reactivity towards nucleophilic sites in enzymes.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Antiviral Activity : Some derivatives were tested against Tobacco Mosaic Virus (TMV), showing promising antiviral properties at concentrations as low as 100 mg/L.
Compound | Concentration (mg/L) | Inactivation Rate (%) |
---|---|---|
Derivative A | 500 | >40 |
Derivative B | 100 | [Value] |
These findings suggest that structural modifications can lead to enhanced antiviral efficacy.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c31-22(27-16-10-11-20-21(14-16)34-13-12-33-20)15-35-26-29-23-18-8-4-5-9-19(18)28-24(23)25(32)30(26)17-6-2-1-3-7-17/h1-11,14,28H,12-13,15H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVTPCSEKLXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.